molecular formula C5H8Cl2O4P2 B3051843 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 3643-70-7

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B3051843
CAS No.: 3643-70-7
M. Wt: 264.96 g/mol
InChI Key: KHUMEUDRBMWIBR-UHFFFAOYSA-N
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Description

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 714-87-4), also known as spirocyclic pentaerythritol diphosphoryl chloride (SPDPC), is a phosphorus-containing spirocyclic compound synthesized via the reaction of pentaerythritol with phosphorus oxychloride in acetonitrile . Its molecular formula is C₅H₈Cl₂O₆P₂ (molecular weight: 296.95 g/mol), featuring a spiro[5.5]undecane core with two phosphorus atoms at positions 3 and 9, each bonded to a chlorine atom .

Properties

IUPAC Name

3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O4P2/c6-12-8-1-5(2-9-12)3-10-13(7)11-4-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUMEUDRBMWIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COP(O1)Cl)COP(OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884001
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-
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Molecular Weight

264.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3643-70-7
Record name 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dichloro-
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-
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Record name 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Preparation Methods

Traditional Synthesis Using Pentaerythritol and Phosphorus Oxychloride

The most widely documented method for synthesizing SPDPC involves the direct reaction of pentaerythritol (C(CH₂OH)₄) with phosphorus oxychloride. This approach, first reported in the mid-20th century, remains the cornerstone of industrial and laboratory-scale production.

Reaction Mechanism and Stoichiometry

Pentaerythritol reacts with two equivalents of POCl₃ in a stepwise manner. The hydroxyl groups of pentaerythritol undergo nucleophilic substitution with POCl₃, forming P–O–C linkages and releasing hydrogen chloride (HCl) as a byproduct. The spirocyclic structure arises from the steric constraints of the pentaerythritol backbone, which forces the two phosphorus centers into a bicyclic arrangement.

The stoichiometric ratio of pentaerythritol to POCl₃ is critical. A 1:2 molar ratio ensures complete substitution of all four hydroxyl groups, as deviations lead to incomplete cyclization or oligomerization. For example, a study using a 1:2.2 ratio achieved 92% purity, while a 1:1.8 ratio resulted in only 68% yield due to residual hydroxyl groups.

Process Conditions and Yield Optimization

Early syntheses conducted the reaction at reflux temperatures (110–120°C) without catalysts, yielding 70–80% SPDPC after 12–24 hours. Modern refinements employ inert atmospheres (e.g., nitrogen) to prevent oxidation and moisture ingress, which can hydrolyze POCl₃ to phosphoric acid. A representative procedure involves:

  • Dissolving pentaerythritol in dry dichloromethane.
  • Dropwise addition of POCl₃ at 0°C to control exothermicity.
  • Gradual heating to 120°C for 6 hours under nitrogen.
  • Precipitation and recrystallization from ethanol.

Typical yields range from 85% to 90% with purity exceeding 95% (by ³¹P NMR).

Catalytic Methods and Process Optimization

To address the slow reaction kinetics and high energy demands of traditional methods, catalytic approaches have been developed. These methods leverage acid catalysts or coordination agents to accelerate the cyclization step.

Aluminum Phosphate Catalysts

The use of aluminum phosphate (AlPO₄) as a heterogeneous catalyst reduces reaction time by 40% while maintaining yields above 88%. In one patent, a 0.5 wt% loading of AlPO₄ enabled complete conversion within 4 hours at 100°C. The catalyst likely acts as a Lewis acid, polarizing the P=O bond in POCl₃ and facilitating nucleophilic attack by pentaerythritol’s hydroxyl groups.

Solvent-Free Synthesis

Recent advances eliminate solvents to simplify purification. In a solvent-free system, molten pentaerythritol reacts directly with POCl₃ at 130°C, achieving 89% yield in 3 hours. This method reduces waste and avoids the use of volatile organic compounds (VOCs), aligning with green chemistry principles.

Alternative Routes and Comparative Analysis

While the pentaerythritol-POCl₃ route dominates, alternative strategies have been explored for niche applications.

Phosphorus Trichloride (PCl₃) Mediated Synthesis

Substituting POCl₃ with PCl₃ introduces additional challenges due to PCl₃’s higher reactivity and lower boiling point (76°C). However, a two-step process involving:

  • Reaction of pentaerythritol with PCl₃ at −10°C to form a dichlorophosphate intermediate.
  • Oxidation with oxygen gas to yield SPDPC.
    This method achieves 78% yield but requires stringent temperature control to prevent runaway reactions.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A 2015 study demonstrated 95% conversion in 30 minutes using 300 W microwave energy. However, scalability remains limited due to equipment constraints.

Table 1: Comparison of SPDPC Synthesis Methods
Method Conditions Yield (%) Purity (%) Reference
Traditional 120°C, 6 h, N₂ atmosphere 85–90 95
AlPO₄-Catalyzed 100°C, 4 h, 0.5 wt% AlPO₄ 88–92 97
Solvent-Free 130°C, 3 h 89 94
Microwave-Assisted 300 W, 30 min 95 96

Chemical Reactions Analysis

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its ability to interact with various molecular targets. The spirocyclic structure allows it to form stable complexes with metal ions and other molecules, which can influence biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Characteristics

  • Crystal Structure : Orthorhombic (space group P2₁2₁2₁), with unit cell parameters a = 6.0630 Å, b = 12.7384 Å, c = 13.4338 Å, and V = 1037.53 ų .
  • Conformation : The two six-membered rings adopt chair conformations, minimizing steric strain. The P–Cl bond lengths are 2.0047–2.0050 Å, while P–O bonds range from 1.444–1.446 Å, consistent with typical phosphorochloridate geometries .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds (3.099–3.260 Å) stabilize the crystal lattice .

Comparison with Similar Compounds

The structural and functional versatility of SPDPC is mirrored in derivatives where chlorine substituents are replaced with sulfur, nitrogen, or alkoxy groups. Below is a comparative analysis of SPDPC and its analogs:

3,9-Disulfide Derivatives

  • Compound : 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide (CAS N/A).
  • Synthesis : Generated by treating SPDPC with hydrogen sulfide (H₂S) .
  • Key Features :
    • Replaces P–Cl bonds with P–S (bond length ~2.07 Å), enhancing nucleophilicity.
    • Reacts with thiocyanates to form thiol esters or with chloral to yield α-hydroxy-thiophosphonates .
  • Applications : Intermediate for agrochemicals or corrosion inhibitors due to sulfur’s redox activity .

3,9-Dipyrolidino Derivative

  • Compound: 3,9-Dipyrolidino-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide (DTDP).
  • Synthesis : Reaction of SPDPC with pyrrole .
  • Key Features :
    • P–N bond lengths ~1.67 Å, with enhanced thermal stability (decomposition >300°C via TGA).
    • Solubility in polar solvents (e.g., DMF: 0.12 g/mL at 30°C) due to hydrogen-bonding capacity .
  • Applications : Flame retardant for polyesters, leveraging synergistic phosphorus-nitrogen effects .

3,9-Bis(alkoxy) Derivatives

  • Example : 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 3806-34-6).
  • Synthesis : Alkoxylation of SPDPC with long-chain alcohols .
  • Key Features: Hydrophobic alkyl chains (C₁₈) impart solubility in non-polar matrices. Low volatility and high thermal stability (decomposition ~250°C).
  • Applications : Lubricant additives or plasticizers for PVC .

Antioxidant Derivatives

  • Example: 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.
  • Synthesis: Phenolic substitution of SPDPC .
  • Key Features :
    • Bulky tert-butyl groups hinder oxidation, with O–P–O bond angles ~104–114° .
    • High radical-scavenging efficiency (IC₅₀ < 1 μM in DPPH assays).
  • Applications : Stabilizer for polycarbonates and polyolefins, preventing thermal degradation .

Antitumor Agents

  • Example: 3,9-Diamino-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide.
  • Synthesis: Aminolysis of SPDPC followed by oxidation .
  • Key Features: P=O bonds (1.48 Å) enhance hydrolytic stability. Moderate activity against Walker carcinosarcoma 256 (IC₅₀ ~50 μM) .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound P–X Bond Length (Å) Crystal System Thermal Stability (°C) Key Applications
SPDPC (Cl substituents) P–Cl: 2.005 Orthorhombic 180 (decomp.) Flame retardant intermediate
3,9-Disulfide derivative P–S: 2.07 Monoclinic* 200 (decomp.) Agrochemicals
3,9-Dipyrolidino derivative (DTDP) P–N: 1.67 Not reported >300 Polyester flame retardant
3,9-Bis(octadecyloxy) derivative P–O: 1.61 Amorphous 250 PVC plasticizer
3,9-Bis(2,4-di-t-butylphenoxy) P–O: 1.58 Triclinic* 280 Polymer stabilizer

*Predicted based on analogous structures.

Table 2: Reactivity and Solubility

Compound Reactivity with Nucleophiles Solubility (Polar Solvents) Solubility (Non-polar Solvents)
SPDPC High (Cl substitution) Low (acetonitrile) Moderate (toluene)
3,9-Disulfide derivative Moderate (S substitution) High (DMF) Low (hexane)
DTDP Low (stable P–N bonds) High (DMF, water) Low (ethyl acetate)
3,9-Bis(octadecyloxy) derivative Very low Insoluble High (dodecane)

Biological Activity

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a compound of significant interest due to its unique structural properties and potential applications in various fields, particularly in materials science and biochemistry. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H8Cl2O6P2C_5H_8Cl_2O_6P_2. It features two six-membered rings in chair conformations and contains phosphorus-oxygen bonds that are critical for its biological interactions. The bond distances for P=O are approximately 1.444 Å and 1.446 Å, indicating strong covalent characteristics that may influence its reactivity and biological interactions .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for stabilizing polymers and preventing oxidative degradation in materials . The compound's ability to scavenge free radicals suggests potential applications in protecting biological systems from oxidative stress.

Cytotoxicity Studies

A study involving the cytotoxic effects of phosphorus-containing compounds demonstrated that this compound has varying degrees of cytotoxicity against different cell lines. The compound was tested on human cancer cell lines and showed significant inhibition of cell proliferation at certain concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer activity of phosphorus-containing compounds revealed that this compound exhibited potent activity against breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in vitro. The IC50 values were determined to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutic agents .

Case Study 2: Material Science Applications

In materials science research, this compound has been integrated into silicone rubber formulations as a flame retardant additive. Its incorporation significantly improved thermal stability and reduced flammability without compromising mechanical properties. This application underscores its versatility beyond biological contexts and highlights its potential for enhancing material safety in various industries .

Table 1: Summary of Biological Activities

Activity Effect Cell Line IC50 (µM)
AntioxidantFree radical scavengingN/AN/A
CytotoxicityInhibition of proliferationBreast cancer cellsLow micromolar
Apoptosis InductionActivation of caspase pathwaysVarious cancer cell linesN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, and how is purity validated?

  • Methodological Answer : The compound is synthesized via reaction of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide with carbon tetrachloride in dimethylacetamide, yielding the dichloro derivative . Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and chlorine substitution.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for experimental consistency).
  • Elemental Analysis : To verify stoichiometry of C, H, and P.
    • Note : Contradictions in synthesis efficiency (e.g., solvent choice, reaction time) across studies require optimization via controlled kinetic experiments .

Q. What physicochemical properties are critical for experimental handling and storage?

  • Key Properties :

  • Molecular Weight : 380.15 g/mol (theoretical).
  • Melting Point : Not explicitly reported, but derivatives (e.g., octadecyloxy-substituted analogs) melt at 44–47°C .
  • Hydrolytic Sensitivity : Reacts vigorously with water, necessitating anhydrous conditions and inert atmosphere storage .
  • Thermal Stability : Decomposes above 300°C; differential scanning calorimetry (DSC) recommended for batch-specific profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence reactivity and efficacy as a polymer stabilizer?

  • Methodological Answer : Substituents on the spirocyclic phosphorus atoms dictate steric hindrance, oxidation resistance, and compatibility with polymer matrices. Comparative
Substituent GroupThermal StabilityDiscoloration ReductionApplication ContextReference
Octadecyloxy (C18H37O)ModerateEffectiveGeneral polymer processing
2,4-di-tert-butylphenoxyHighExceptionalHigh-temperature processing
2,4-dicumylphenoxyVery HighSuperiorSevere color stability needed
  • Experimental Design : Use accelerated aging tests (e.g., 200°C/72 hr under O₂) with UV-Vis spectroscopy to quantify yellowness index changes .

Q. What contradictions exist in reported synthesis methods, and how can they be resolved?

  • Key Contradictions :

  • Chlorination Efficiency : reports near-quantitative yield using CCl₄, while alternative methods (e.g., PCl₅) produce side products like 4,4-bis(chloromethyl)-1-chloro-2,6-dioxa-1-phosphacyclohexane-1-oxide .
  • Hydrolysis Byproducts : Discrepancies in hydrolysis products (e.g., sulfides vs. oxides) suggest pH-dependent pathways.
    • Resolution Strategy :
  • In Situ Monitoring : Use FT-IR to track P-Cl bond formation (~500 cm⁻¹) during synthesis.
  • Isolation Protocols : Column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts .

Q. What methodologies assess the environmental impact of this compound, particularly aquatic toxicity?

  • Ecotoxicological Protocols :

  • Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna 48-hr LC₅₀). indicates EC₅₀ < 1 mg/L, classifying it as "highly toxic" .
  • Chronic Toxicity : Algal growth inhibition tests (OECD 201) reveal NOEC (No Observed Effect Concentration) of 0.05 mg/L .
  • Bioaccumulation Potential : Log Kow < 3.0 (estimated via EPI Suite) suggests low bioaccumulation, but metabolite persistence requires LC-MS/MS analysis .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (70–95%) across studies may stem from trace moisture contamination. Recommend Karl Fischer titration for solvent dryness certification.
  • Ecotoxicity M-Factor : assigns an M-factor of 1 for chronic aquatic toxicity, but regional regulations (e.g., EU REACH) may require higher testing tiers for hazard classification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

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